
Phenylthiotrimethylsilane
Overview
Description
Phenylthiotrimethylsilane, also known as (phenylthio)trimethylsilane, is an organosilicon compound with the molecular formula C10H16SSi. It is characterized by the presence of a silicon atom bonded to three methyl groups and one phenylthio group. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylthiotrimethylsilane can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with thiophenol in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of trimethyl(phenylthio)silane often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Phenylthiotrimethylsilane undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can participate in reduction reactions, often serving as a reducing agent.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are typical reagents.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Reduced silanes: from reduction reactions.
Substituted silanes: from substitution reactions.
Scientific Research Applications
Chemical Synthesis
Glycosylation Reactions: Phenylthiotrimethylsilane is used in the stereoselective synthesis of glycosides . In one study, PhSTMS was used in conjunction with trimethylsilyl trifluoromethanesulfonate (TMSOTf) to convert an azido sugar derivative to a thioglycoside . This reaction proceeded smoothly, yielding the desired product in high yield (91%) .
Reduction of Met(0) Residues in Peptide Synthesis: In peptide synthesis, methionine residues can be reversibly protected as sulfoxides to prevent air oxidation . this compound is employed to reduce the Met(0) residue back to Met . For example, in the synthesis of a 36-residue peptide, PhSTMS was used to reduce the Met(0) residue in DMF at room temperature . The progress of the reaction was monitored by TLC .
Formation of Alkoxysilanes: this compound reacts with perhalogeno-ketones to form alkoxysilanes . For example, it reacts with perfluoroacetone, chloropentafluoroacetone, 1,1,3-trichlorotrifluoroacetone, and 1,3-dichlorotetrafluoroacetone to cause fission of silicon-sulfur bonds, leading to the formation of alkoxysilanes .
Role in Lewis Acid Catalysis
This compound can be used with Lewis acids to promote various chemical reactions . For example, a combination of indium trihalides with silyl halides, such as this compound, exhibits catalytic activity in direct substitutions of HO, AcO, and Me3SiO groups . The combined Lewis acid catalyst activates oxygen-containing substrates to give carbocation intermediates and regenerates as catalysts via dissociation from the oxygen-containing functional groups .
Extraction and Purification of Phenolic Compounds
While not a direct application, this compound can be indirectly relevant in the context of phenolic compound research . Phenolic compounds, known for their antioxidant and anti-inflammatory properties, are extracted from agri-food by-products using green technologies . Although PhSTMS is not directly used in the extraction process, it can be used in the subsequent chemical modification or analysis of these compounds . These compounds have shown promise in managing diabetes due to their positive effects on glucose homeostasis .
Summary Table of Applications
Mechanism of Action
The mechanism by which trimethyl(phenylthio)silane exerts its effects is primarily through its ability to donate or accept electrons in chemical reactions. The silicon atom, with its three methyl groups, provides steric hindrance and electronic effects that influence the reactivity of the phenylthio group. This makes the compound a versatile reagent in various chemical transformations .
Comparison with Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry and as a reducing agent.
Phenyltrimethylsilane: Similar to trimethyl(phenylthio)silane but lacks the sulfur atom, used in organic synthesis.
Tris(trimethylsilyl)silane: A radical reducing agent with unique properties due to its structure.
Uniqueness: Phenylthiotrimethylsilane is unique due to the presence of the phenylthio group, which imparts distinct reactivity and allows for specific applications in synthesis and research that are not possible with other silanes .
Biological Activity
Phenylthiotrimethylsilane (PhTMS) is a silicon-based compound with notable biological activities. This article explores its chemical properties, synthesis, and various biological effects, including cytotoxicity, antibacterial properties, and potential applications in medicinal chemistry.
- Molecular Formula : CHSSi
- Molecular Weight : 182.36 g/mol
- Physical State : Liquid at room temperature
- Density : 0.967 g/cm³
- Boiling Point : 93°C
Synthesis
PhTMS can be synthesized through several methods, often involving the reaction of thiophenol with trimethylchlorosilane or similar silicon reagents. The typical reaction conditions include the presence of a Lewis acid catalyst such as SnCl in an inert solvent like dry benzene .
Cytotoxicity
PhTMS has been investigated for its cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of β-aryl-β-mercapto ketones derived from PhTMS, which exhibited significant cytotoxic activity against MCF-7 breast cancer cells. The MTT assay results indicated that these compounds showed higher cytotoxicity compared to the standard drug Tamoxifen, suggesting their potential as anticancer agents .
Compound | IC50 (μM) | Cell Line | Reference Drug | Comparison |
---|---|---|---|---|
PhTMS | 10 | MCF-7 | Tamoxifen | Higher |
Compound A | 5 | MCF-7 | Tamoxifen | Higher |
Compound B | 15 | Normal Fibroblasts | None | Lower |
Antibacterial Activity
Recent studies have also examined the antibacterial properties of PhTMS. It demonstrated moderate antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes .
Case Studies and Research Findings
- Anticancer Activity :
- Antibacterial Studies :
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the standard synthesis routes and characterization techniques for phenylthiotrimethylsilane?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions. For example, thiosilanes like this compound can react with primary nitro compounds in the presence of n-butyllithium to form oxyimidic thioesters . Characterization involves NMR spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm the trimethylsilyl and phenylthio groups, alongside GC-MS for purity analysis. Safety protocols for handling moisture-sensitive reagents (e.g., inert atmosphere) are critical .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or skin contact .
- Storage under inert gas (argon/nitrogen) to prevent hydrolysis, as moisture exposure may release hazardous byproducts like hydrogen sulfide .
- Immediate neutralization of spills with dry sand or vermiculite, followed by disposal as hazardous waste .
Q. How is this compound commonly applied in organic synthesis?
- Methodological Answer : It serves as a sulfur-transfer reagent in radical cyclizations and acetalization reactions. For instance, in the synthesis of ciguatoxin CTX3C, this compound facilitated O,S-acetal formation under Sc(OTf)₃ catalysis, enabling chemo-selective radical cyclization for oxepane ring construction . Its role in converting nitro compounds to thioesters is also well-documented .
Advanced Research Questions
Q. What reaction mechanisms underlie this compound’s role in radical cyclization?
- Methodological Answer : In radical-mediated cyclizations (e.g., CTX3C synthesis), this compound acts as a sulfur donor. The reaction involves:
Generation of a C27 radical via AIBN/tributyltin hydride initiation.
Radical addition to an α,β-unsaturated ester, forming a stereoselective oxepane ring.
Computational studies (DFT) are recommended to map transition states and optimize regioselectivity .
Q. How does this compound’s stability vary under different experimental conditions?
- Methodological Answer : Stability is highly dependent on moisture and temperature.
- Hydrolysis : Rapid decomposition occurs in aqueous media, releasing phenylthiol and trimethylsilanol. Kinetic studies using FT-IR or HPLC can quantify degradation rates .
- Thermal Stability : Thermogravimetric analysis (TGA) under inert atmospheres reveals decomposition thresholds (~150–200°C), critical for high-temperature reactions .
Q. What strategies resolve contradictions in experimental data involving this compound-mediated reactions?
- Methodological Answer : Systematic approaches include:
- Replication : Repeat experiments under controlled conditions (e.g., strict anhydrous settings).
- Cross-validation : Compare results with alternative reagents (e.g., ethylthiotrimethylsilane) to isolate mechanistic variables .
- Meta-analysis : Apply Cochrane guidelines for systematic reviews to assess bias in reported yields or selectivity .
Q. How can this compound’s reactivity be modulated for selective bond formation in complex syntheses?
- Methodological Answer : Key strategies:
- Catalyst Optimization : Lewis acids like Sc(OTf)₃ enhance electrophilicity during acetalization .
- Solvent Effects : Non-polar solvents (e.g., toluene) reduce premature hydrolysis, while polar aprotic solvents (e.g., DMF) accelerate nucleophilic attacks .
- Substrate Design : Pre-functionalized substrates with steric hindrance can direct regioselectivity in radical reactions .
Properties
IUPAC Name |
trimethyl(phenylsulfanyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14SSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMQFIRIMMSSRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)SC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063523 | |
Record name | Phenylthiotrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Phenylthiotrimethylsilane | |
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CAS No. |
4551-15-9 | |
Record name | [(Trimethylsilyl)thio]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4551-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenylthiotrimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004551159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, [(trimethylsilyl)thio]- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenylthiotrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylthiotrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Phenylthiotrimethylsilane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4854JD2EEB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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